4-(4-Fluorophenyl)butyryl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

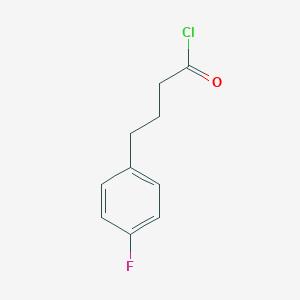

4-(4-Fluorophenyl)butyryl chloride is a chemical compound with the molecular formula C10H10ClFO . It is used as a building block in the synthesis of various other compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a butyryl group (a four-carbon chain) attached to a fluorophenyl group (a benzene ring with a fluorine atom) via a carbonyl group .Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated the synthesis of related fluorinated phenyl compounds and their utility in organic synthesis. For example, 4-fluorophenol has been used as a precursor in the synthesis of complex organic molecules, indicating that 4-(4-Fluorophenyl)butyryl chloride could serve as an intermediate in the synthesis of pharmacologically active compounds or in material science (Bandgar, Kasture, & Dudhmal, 2000). Additionally, fluorophenyl derivatives have been incorporated into metal-organic frameworks, suggesting potential applications in catalysis or as sensors (Bonacorso et al., 2003).

Catalysis and Chemical Reactions

The reactivity of fluorophenyl compounds under various conditions has been explored to understand their potential in catalytic processes. For instance, studies on the activation of C-H bonds in fluorophenyl compounds by platinum complexes shed light on new pathways for catalytic transformations, which might be applicable to this compound (Crosby, Clarkson, & Rourke, 2009). Such studies highlight the compound's potential utility in developing new synthetic methodologies.

Material Science and Polymer Chemistry

Fluorophenyl groups have been utilized in the modification of polymers and in the creation of novel materials. Research into the electrochemical modification of polymers containing fluorophenyl units, for example, provides insights into the potential use of this compound in the development of functional materials with specific electronic or optical properties (Soudan, Lucas, Breau, & Bélanger, 2000).

Environmental Applications

The degradation and environmental impact of fluorinated compounds, including those related to this compound, have been studied to understand their behavior and potential risks. Sonochemical degradation research of fluorophenyl compounds can inform environmental management practices and degradation strategies for related chemicals (Goskonda, Catallo, & Junk, 2002).

Mechanism of Action

Target of Action

The primary target of 4-(4-Fluorophenyl)butyryl chloride is the μ-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .

Mode of Action

This compound, as an analog of butyrfentanyl, is likely to interact with its targets in a similar manner to other opioids . It binds to the μ-opioid receptor, mimicking the action of endogenous opioids. This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission .

Biochemical Pathways

Based on its structural similarity to other fentanyl analogs, it can be anticipated that its metabolism generally involves reactions likehydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

These compounds are typically well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of other opioids. These effects include analgesia, euphoria, and potentially serious respiratory depression , which can be life-threatening .

properties

IUPAC Name |

4-(4-fluorophenyl)butanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c11-10(13)3-1-2-8-4-6-9(12)7-5-8/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGHRPHMHBMWMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.